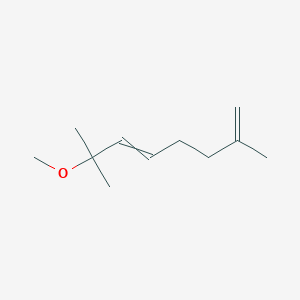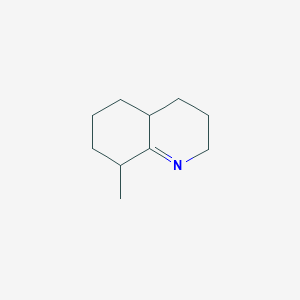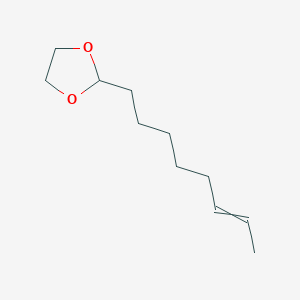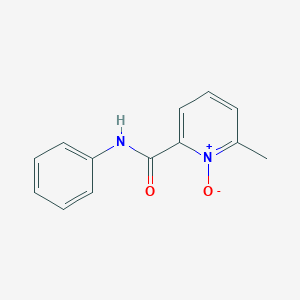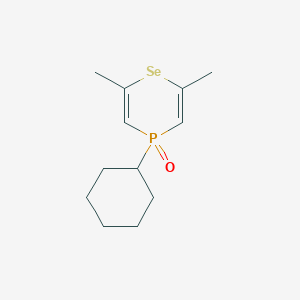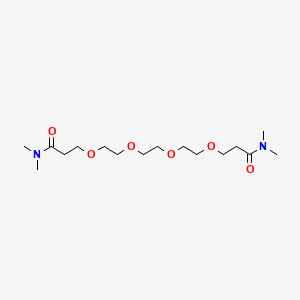![molecular formula C9H10N4O4 B14633982 [(2E)-1-Methyl-3-(4-nitrophenyl)triaz-2-en-1-yl]acetic acid CAS No. 57103-28-3](/img/structure/B14633982.png)
[(2E)-1-Methyl-3-(4-nitrophenyl)triaz-2-en-1-yl]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(2E)-1-Methyl-3-(4-nitrophenyl)triaz-2-en-1-yl]acetic acid is a chemical compound known for its unique structure and properties It is characterized by the presence of a triazene group, a nitrophenyl group, and an acetic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(2E)-1-Methyl-3-(4-nitrophenyl)triaz-2-en-1-yl]acetic acid typically involves the reaction of 4-nitroaniline with methyl chloroacetate in the presence of a base, followed by the formation of the triazene group through diazotization and coupling reactions. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to achieve the required purity standards for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
[(2E)-1-Methyl-3-(4-nitrophenyl)triaz-2-en-1-yl]acetic acid undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The triazene group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Nucleophiles like amines and thiols can react with the triazene group under mild conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted triazene derivatives.
Wissenschaftliche Forschungsanwendungen
[(2E)-1-Methyl-3-(4-nitrophenyl)triaz-2-en-1-yl]acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of [(2E)-1-Methyl-3-(4-nitrophenyl)triaz-2-en-1-yl]acetic acid involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo redox reactions, influencing cellular oxidative stress. The triazene group can form covalent bonds with nucleophilic sites in biomolecules, potentially leading to biological effects such as enzyme inhibition or modulation of signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2E)-1-(4-methylphenyl)-3-(4-nitrophenyl)prop-2-en-1-one
- (2E)-3-(4-methylphenyl)-1-(3-nitrophenyl)prop-2-en-1-one
Uniqueness
[(2E)-1-Methyl-3-(4-nitrophenyl)triaz-2-en-1-yl]acetic acid is unique due to its triazene group, which imparts distinct reactivity and potential biological activity. Compared to similar compounds, it offers a different set of chemical and biological properties, making it a valuable compound for diverse research applications.
Eigenschaften
CAS-Nummer |
57103-28-3 |
|---|---|
Molekularformel |
C9H10N4O4 |
Molekulargewicht |
238.20 g/mol |
IUPAC-Name |
2-[methyl-[(4-nitrophenyl)diazenyl]amino]acetic acid |
InChI |
InChI=1S/C9H10N4O4/c1-12(6-9(14)15)11-10-7-2-4-8(5-3-7)13(16)17/h2-5H,6H2,1H3,(H,14,15) |
InChI-Schlüssel |
UUJOWVZARVMAPK-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CC(=O)O)N=NC1=CC=C(C=C1)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Chloro-3-[2-(hydroxyimino)propyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B14633904.png)
![2-[[(Z)-1-ethoxy-3-hydroxy-1-oxobut-2-en-2-yl]diazenyl]benzoic acid](/img/structure/B14633908.png)

